Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is C10H18ClNO2 . The InChI code is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 219.71 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
- Scientific Field : Chemical Synthesis
- Summary of Application : “Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” is a chemical compound used in the field of chemical synthesis . It is a specialized reagent, which means it’s used in specific chemical reactions to produce other compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used. Unfortunately, the search results did not provide detailed information about these procedures .
- Results or Outcomes : The outcomes of using this compound would also depend on the specific chemical reaction. In general, the use of specialized reagents like this one can help to increase the efficiency of a reaction or to produce a specific desired product .
- Scientific Field : Organic Synthesis
- Summary of Application : “Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” can be used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide, which are compounds consisting of two amino acids linked in a chain. The carboxyl group (-COOH) of one amino acid is linked to the amino group (-NH2) of another amino acid .
- Methods of Application : The specific methods of application would depend on the particular dipeptide being synthesized. Typically, this involves a reaction between the carboxyl group of one amino acid and the amino group of another, facilitated by a coupling reagent .
- Results or Outcomes : The outcome of this process would be the formation of a dipeptide. The exact structure of the dipeptide would depend on the specific amino acids used in the reaction .
- Scientific Field : Organic Synthesis
- Summary of Application : This compound can be used as a starting material in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : The specific methods of application would depend on the particular dipeptide being synthesized. Typically, this involves a reaction between the carboxyl group of one amino acid and the amino group of another, facilitated by a coupling reagent .
- Results or Outcomes : The outcome of this process would be the formation of a dipeptide. The exact structure of the dipeptide would depend on the specific amino acids used in the reaction .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679929 | |
Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
876589-13-8 | |
Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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